molecular formula C16H22N4O4S B2695245 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1014088-60-8

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2695245
CAS No.: 1014088-60-8
M. Wt: 366.44
InChI Key: PAEFWCITLLVCHK-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the sulfamoylphenethyl group: This step involves the reaction of the pyrazole derivative with a sulfonamide and a phenethyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-sulfamoylphenethyl)benzamide
  • 4-ethyl-3-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-5-carboxamide

Uniqueness

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-3-20-11-14(16(19-20)24-4-2)15(21)18-10-9-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEFWCITLLVCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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